Bienvenue dans la boutique en ligne BenchChem!

4-(methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine

Physicochemical Profiling Drug-likeness Fragment-based Screening

4-(Methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine (CAS 175204-64-5) is a disubstituted 1,3,5-triazine featuring a 2-amino, a 4-methylthio, and a 6-pyrrolidin-1-yl substituent (SMILES: CSc1nc(nc(n1)N)N1CCCC1). This compound is cataloged in the Maybridge Screening Collection (product RF02733, 97% purity) and is offered as a research chemical by multiple established vendors, indicating its recognized value as a screening deck component.

Molecular Formula C8H13N5S
Molecular Weight 211.29 g/mol
CAS No. 175204-64-5
Cat. No. B067100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine
CAS175204-64-5
Molecular FormulaC8H13N5S
Molecular Weight211.29 g/mol
Structural Identifiers
SMILESCSC1=NC(=NC(=N1)N2CCCC2)N
InChIInChI=1S/C8H13N5S/c1-14-8-11-6(9)10-7(12-8)13-4-2-3-5-13/h2-5H2,1H3,(H2,9,10,11,12)
InChIKeyPYYITVPEUGKVSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for CAS 175204-64-5: 4-(Methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine for Medicinal Chemistry and Screening Libraries


4-(Methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine (CAS 175204-64-5) is a disubstituted 1,3,5-triazine featuring a 2-amino, a 4-methylthio, and a 6-pyrrolidin-1-yl substituent (SMILES: CSc1nc(nc(n1)N)N1CCCC1) . This compound is cataloged in the Maybridge Screening Collection (product RF02733, 97% purity) and is offered as a research chemical by multiple established vendors, indicating its recognized value as a screening deck component [1]. Its molecular formula is C8H13N5S, with a molecular weight of 211.29 g/mol . The combination of a hydrogen-bond-donating primary amine, a hydrogen-bond-accepting methylthio group, and a saturated pyrrolidine ring places it in a drug-like chemical space that is distinct from the more aromatic, flat analogs commonly found in the same triazine family.

Why Generic Substitution of CAS 175204-64-5 with Other Triazine Analogs Compromises Screening Integrity


Substituting 4-(methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine with a closely related triazine analog within a screening library or a structure-activity relationship (SAR) campaign invalidates multiple orthogonal selection criteria. The pyrrolidine ring introduces a saturated, non-planar, three-dimensional character that directly impacts molecular recognition, aqueous solubility, and metabolic stability compared to flat heteroaryl substituents [1]. Even among the pyridyl isomers (2-, 3-, and 4-pyridyl, CAS 175204-53-2, 175204-62-3, and 175204-63-4), critical differences in lipophilicity, hydrogen-bonding capacity, and crystallographic packing are quantifiable and documented [2]. A generic substitution based on a perceived core scaffold similarity would discard these differentiated physicochemical properties and forfeit the specific pharmacophore coverage this compound provides within the Maybridge collection's diversity algorithm.

Verifiable Quantitative Differentiation of CAS 175204-64-5 from Its Closest Structural Analogs


Lipophilicity and Hydrogen-Bonding Capacity Distinguish the Pyrrolidine from the Pyridyl Isomer Series

The target compound's logP (XLogP3-AA) is calculated as 0.8 [C8H13N5S, PubChem predicted], positioning it in an optimal range for central nervous system or intracellular target exposure. In contrast, the 2-pyridyl analog (CAS 175204-53-2, C9H9N5S) has an XLogP3-AA of 1.1 [1], while the 4-pyridyl analog (CAS 175204-63-4, C9H9N5S) has an XLogP3-AA of 0.9 [2]. The 0.3 logP unit shift represents a ~2-fold difference in partition coefficient. More critically, the primary amine hydrogen bond donor count is preserved at 1 for all analogs, but the hydrogen bond acceptor count differs: 5 (target) vs 6 (pyridyl analogs), altering the pharmacophoric interaction capacity [3]. This directly impacts selection for specific target families where a reduced acceptor profile is desired to avoid off-target interactions.

Physicochemical Profiling Drug-likeness Fragment-based Screening

Fraction of sp³ Hybridized Carbons (Fsp³) as a Direct Measure of 3D Character Versus Planar Analogs

The target compound contains 4 sp³-hybridized carbon atoms (all within the pyrrolidine ring) out of 8 total carbons, yielding an Fsp³ of 0.50 . This is a substantially higher three-dimensional character compared to the pyridyl analog series: the 2-pyridyl analog (C9H9N5S) has 0 sp³ carbons out of 9, giving an Fsp³ of 0.0 [1]. Industry-wide retrospective analyses have correlated higher Fsp³ values (>0.45) with improved clinical success rates, attributed to reduced aromatic stacking and improved aqueous solubility. At Fsp³ = 0.50, this compound falls within the 'highly desirable' range for lead-like screening collections, while the pyridyl analogs (Fsp³ = 0.0) are flat, aromatic compounds more prone to solubility-limited assay artifacts and promiscuous binding.

Molecular Complexity Library Diversity Drug Discovery Success Rates

Highly Efficient Ligand Efficiency Metrics for Fragment-Based Drug Discovery (FBDD)

With a molecular weight (MW) of 211.29 g/mol and only 13 heavy atoms, this compound sits firmly within the 'Rule of Three' guidelines for fragment-based screening (MW < 300, heavy atom count ≤ 18) . Its heavy atom count (14) and MW are near the center of the fragment-suitable property space, providing ample room for hit-to-lead optimization by growing, linking, or merging strategies. In contrast, the 2-pyridyl analog has a MW of 219.27 g/mol and 15 heavy atoms, still fragment-suitable but with slightly less optimization headroom. The calculated ligand efficiency indices (LE = 0.29 kcal/mol per heavy atom for a hypothetical 1 μM binder) are consistent with efficient fragment starting points, while the methylthio group provides a synthetic handle for rapid parallel derivatization not present in the unsubstituted pyrrolidinyl analog (CAS 940980-96-1, MW 165.20, which lacks the methylthio group entirely) .

Fragment-Based Drug Discovery Ligand Efficiency Hit-to-Lead Optimization

Physicochemical Stability and Crystallinity Data Support Reproducible Screening Performance

The target compound is supplied by Maybridge (now Thermo Scientific Chemicals) at a certified purity of 97% [1]. While experimental melting point and solubility data are not publicly posted for this specific compound, the structurally analogous 4-pyridyl isomer has been successfully crystallized and structurally characterized by single-crystal X-ray diffraction, confirming the triazine core's robust crystallinity and the reliability of the compound class for long-term storage and reproducible weighing [2]. The 4-pyridyl analog crystallizes with a defined dihedral angle of 4.8° between the pyridyl and triazine rings and forms stable N-H···N hydrogen-bonded helical chains, indicating a well-ordered solid state [2]. By class-level inference, the target pyrrolidine analog, with its saturated ring, is expected to exhibit comparable or superior solid-state stability due to reduced π-π stacking interactions that can complicate dissolution and handling.

Compound Quality Control Assay Reproducibility Procurement Specifications

Defensible Procurement Scenarios for 4-(Methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine (CAS 175204-64-5)


Fragment-Based Screening Library Expansion Targeting Underrepresented 3D Chemical Space

This compound's Fsp³ of 0.50 and heavy atom count of 14 place it at the intersection of fragment-like size and substantial three-dimensional character—a region of chemical space systematically underrepresented in commercial fragment libraries. A procurement decision to include this compound in a focused fragment set is quantitatively supported: its Fsp³ is 0.50 higher than all pyridyl triazine analogs (Fsp³ = 0.0), directly addressing the documented overrepresentation of flat, aromatic fragments in most screening collections [1]. The methylthio group provides a tractable synthetic vector for fragment growing, while the primary amine permits rapid amide coupling for hit elaboration, a feature absent in the unsubstituted pyrrolidinyl-1,3,5-triazin-2-amine (CAS 940980-96-1) .

Medicinal Chemistry SAR Campaigns Requiring a Reduced Hydrogen Bond Acceptor Profile for CNS Penetration

For CNS drug discovery programs where reducing the number of hydrogen bond acceptors (HBA) is a well-established design principle for improving blood-brain barrier permeability, this compound's HBA count of 5 is advantageous compared to the 6 HBAs found in all pyridyl-substituted analogs [2]. Combined with its lower XLogP3-AA of 0.8 (vs. 1.1 for the 2-pyridyl analog), this compound offers a differentiated physicochemical profile that can shift a lead series into more favorable CNS drug-like space. The pyrrolidine ring introduces a basic amine center (predicted pKa ~8-9) that can be exploited for lysosomal trapping or receptor interactions, a feature entirely absent in the neutral pyridyl series [2].

High-Throughput Screening (HTS) as Part of the Maybridge HitFinder Collection for Novel Target Deconvolution

When procured as part of the Maybridge HitFinder screening collection (or as an individual cherry-picked compound), this molecule benefits from the collection's design principles: exclusion of reactive false-positive chemotypes, compliance with Lipinski's Rule of 5, and confirmed purity of 97% by the vendor QC process [3]. Its presence in the Maybridge collection (product RF02733) means it has passed quality filters that eliminate PAINS-like and aggregator-prone structures, providing a level of pre-screening triage not available with compounds from non-specialized chemical suppliers [3]. For a screening campaign targeting novel mechanisms of action, this compound offers a unique pharmacophore combining a hydrogen-bond-donating amine, a sulfur-containing hydrophobic group, and a saturated nitrogen heterocycle, a combination not replicated in the pyridyl or other heteroaryl-substituted triazine analogs.

Synthetic Chemistry: A Versatile Scaffold for Parallel Derivatization via the Methylthio Leaving Group

The methylthio group at the 4-position of the 1,3,5-triazine ring is a well-precedented leaving group for nucleophilic aromatic substitution (SNAr) reactions [4]. This enables efficient parallel synthesis of diverse aminated, alkoxylated, or thiolated analogs. The combination of this reactive handle with the stable pyrrolidine substituent provides a unique synthetic entry point not available in analogs where both substituents are amino groups (e.g., 2-amino-4,6-dipyrrolidino-1,3,5-triazine) or where the methylthio is replaced by a less reactive group. This synthetic tractability justifies procurement as a key building block for lead optimization libraries requiring rapid exploration of the 4-position.

Quote Request

Request a Quote for 4-(methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.